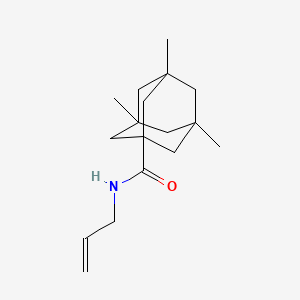
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide, also known as AT-121, is a novel synthetic compound that has shown potential as a pain reliever and a treatment for opioid addiction.
Wissenschaftliche Forschungsanwendungen
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied extensively in preclinical models and has shown potential as a pain reliever and a treatment for opioid addiction. In animal studies, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia without the negative side effects associated with traditional opioids, such as respiratory depression and addiction. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Wirkmechanismus
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide acts as a dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the mu opioid receptor. The NOP receptor is involved in pain regulation, stress response, and reward pathways, while the mu opioid receptor is the primary target of traditional opioids. By activating both receptors, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide produces analgesia without the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects:
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia in animal models without causing respiratory depression, addiction, or other negative side effects associated with traditional opioids. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has several advantages for lab experiments, including its ability to produce analgesia without the negative side effects associated with traditional opioids. However, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a relatively new compound and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide. One area of research is the development of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide as a pain reliever and a treatment for opioid addiction in humans. Another area of research is the development of new compounds that are similar to N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide but may have improved efficacy or safety profiles. Additionally, further research is needed to understand the mechanism of action of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide and its effects on other systems in the body.
Synthesemethoden
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a synthetic compound that was developed by researchers at Wake Forest University. The synthesis method involves the reaction of 1-adamantanecarboxylic acid with allylamine and 3,5,7-trimethyl-1-bromoadamantane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
3,5,7-trimethyl-N-prop-2-enyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5H,1,6-12H2,2-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROSZKKULVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
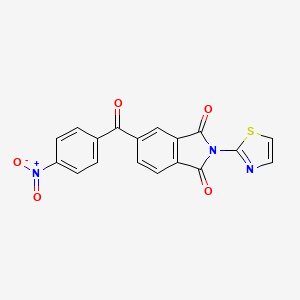
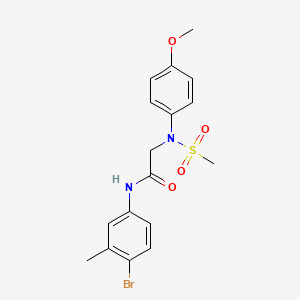
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
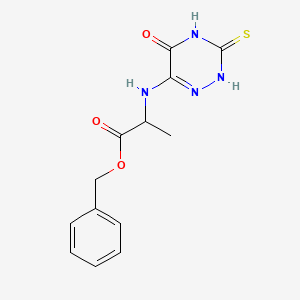
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)
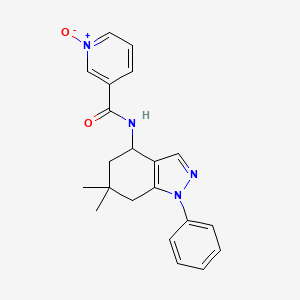
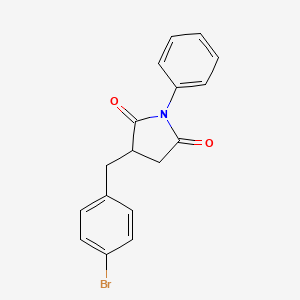
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)